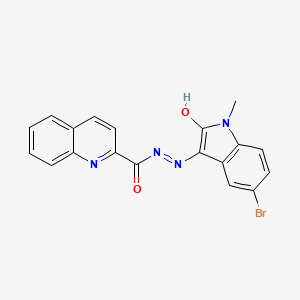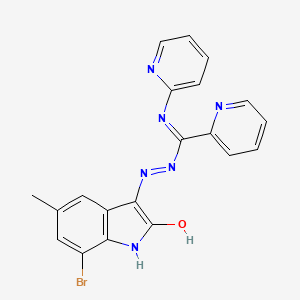![molecular formula C18H19ClN2O2 B6014952 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6014952.png)
4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is commonly referred to as CPOP and has been found to possess unique biochemical and physiological properties that make it an attractive target for investigation. In
Mecanismo De Acción
The mechanism of action of CPOP is not fully understood, but it is believed to involve the disruption of protein-protein interactions. CPOP has been found to bind to specific sites on proteins, preventing them from interacting with other proteins and disrupting cellular processes. Additionally, CPOP has been found to modulate ion channels, which can affect cellular signaling and function.
Biochemical and Physiological Effects
CPOP has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific proteins, which can affect cellular processes such as cell signaling, gene expression, and protein synthesis. Additionally, CPOP has been found to modulate ion channels, which can affect the electrical activity of cells and their ability to communicate with one another.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPOP has several advantages for lab experiments. It is a highly specific inhibitor of protein-protein interactions, making it a valuable tool for studying the role of specific proteins in cellular processes. Additionally, CPOP has been found to be non-toxic to cells at concentrations used in experiments. However, there are also limitations to using CPOP in lab experiments. It can be difficult to synthesize and purify, and it may not be effective in all cell types or under all experimental conditions.
Direcciones Futuras
There are many potential future directions for research on CPOP. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further investigation is needed to fully understand the mechanism of action of CPOP and its effects on cellular processes. CPOP may also have potential applications in drug discovery, as a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. Finally, further studies are needed to explore the potential limitations of CPOP and to identify new compounds with similar properties for use in scientific research.
Métodos De Síntesis
The synthesis of CPOP involves several steps, including the reaction of 4-chloroaniline with ethyl 4-(dimethylamino)acetoacetate to form 4-chloro-N-(4-(dimethylamino)-3-oxobutyl)aniline. This intermediate is then reacted with benzoyl chloride to form the final product, 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
CPOP has been found to have a wide range of scientific research applications. It has been studied as a potential inhibitor of protein-protein interactions, which are critical for many cellular processes. CPOP has also been investigated for its potential as a fluorescent probe for imaging of live cells. Additionally, CPOP has been studied as a potential modulator of ion channels, which are important for the regulation of cellular functions.
Propiedades
IUPAC Name |
4-chloro-N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYFQOXIRTCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6014876.png)
![6-methyl-4-[4-(1-piperidinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6014882.png)
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole](/img/structure/B6014891.png)
![N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine](/img/structure/B6014906.png)
![4-[3-(1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6014907.png)
![3-cyclobutyl-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014911.png)

![2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014930.png)
![N-benzyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6014932.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6014934.png)
![4-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2-(2-phenylethyl)morpholine](/img/structure/B6014941.png)

![3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B6014947.png)
![2-[2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B6014964.png)